Cas no 892767-22-5 (1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
- 1H-1,2,3-Triazol-5-amine, 1-(2-methoxyphenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-
- 1-(2-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 892767-22-5
- CCG-166686
- AKOS001916076
- F1609-1203
- 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 3-(2-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
-
- Inchi: 1S/C16H13N7O2/c1-24-12-5-3-2-4-11(12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-6-8-18-9-7-10/h2-9H,17H2,1H3
- InChI Key: QZNRTLPNGNFNMA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1N1C(=C(C2=NC(C3C=CN=CC=3)=NO2)N=N1)N
Computed Properties
- Exact Mass: 335.11307268g/mol
- Monoisotopic Mass: 335.11307268g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Density: 1.52±0.1 g/cm3(Predicted)
- Boiling Point: 644.3±65.0 °C(Predicted)
- pka: 0.29±0.10(Predicted)
1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-1203-3mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-10mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-20mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-25mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-2mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-75mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-15mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-30mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-1mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1609-1203-40mg |
1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892767-22-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Related Literature
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on 1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
Introduction to 1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine (CAS No. 892767-22-5)
1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine (CAS No. 892767-22-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a triazole ring, an oxadiazole ring, and a pyridine moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The triazole ring is a well-known pharmacophore that is widely used in the design of drugs due to its ability to enhance the bioavailability and metabolic stability of compounds. The presence of the oxadiazole ring further enhances the compound's stability and provides additional sites for functionalization. The pyridine moiety is known for its aromaticity and ability to form hydrogen bonds, which can improve the compound's binding affinity to target proteins.
CAS No. 892767-22-5 has been the subject of numerous studies aimed at elucidating its biological activities and potential therapeutic applications. Recent research has focused on its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine has shown promising anti-cancer activity. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and apoptosis. Specifically, it was found to inhibit the activation of the AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The synthesis of CAS No. 892767-22-5 involves a multi-step process that includes the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, followed by the introduction of the oxadiazole and pyridine moieties. The synthetic route has been optimized to improve yield and purity, making it feasible for large-scale production.
The pharmacokinetic properties of 1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral medication. Preclinical studies have shown that it is well-tolerated at therapeutic doses with minimal side effects.
In conclusion, CAS No. 892767-22-5, or 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yloxadiazol)-5-y]-1H-[1,2,3]triazol[5]amine, represents a promising lead compound in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique structural features and favorable biological properties make it an attractive candidate for further preclinical and clinical evaluation.
892767-22-5 (1-(2-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine) Related Products
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)



